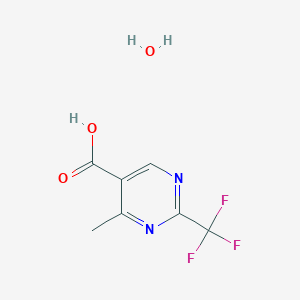![molecular formula C13H9BrN2 B13674730 2-Bromo-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13674730.png)
2-Bromo-3-phenylimidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused imidazole and pyridine ring system with a bromine atom at the 2-position and a phenyl group at the 3-position. It is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural features and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Bromo-3-phenylimidazo[1,2-a]pyridine can be synthesized through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridines under different conditions. For instance, the compound can be synthesized in ethyl acetate via a one-pot tandem cyclization/bromination process when tert-butyl hydroperoxide (TBHP) is added . Another method involves the use of copper(II) bromide and dimethyl sulfoxide (DMSO) under time-controlled settings .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of metal-free conditions and mild reaction environments, such as those involving TBHP and iodine (I2), are preferred for large-scale synthesis due to their cost-effectiveness and environmental benefits .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-3-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or other nucleophiles can be used.
Cyclization Reactions: TBHP and ethyl acetate are commonly used.
Oxidation and Reduction Reactions: Various oxidizing and reducing agents can be employed depending on the desired transformation.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
2-Bromo-3-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
- 2-Phenylimidazo[1,2-a]pyridine
- 3-Bromoimidazo[1,2-a]pyridine
- 2-Methylimidazo[1,2-a]pyridine
Comparison: 2-Bromo-3-phenylimidazo[1,2-a]pyridine is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct reactivity and biological properties. Compared to 2-phenylimidazo[1,2-a]pyridine, the bromine atom enhances its potential for further functionalization. Similarly, the phenyl group distinguishes it from 3-bromoimidazo[1,2-a]pyridine, providing additional sites for chemical modification .
Propiedades
Fórmula molecular |
C13H9BrN2 |
|---|---|
Peso molecular |
273.13 g/mol |
Nombre IUPAC |
2-bromo-3-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H9BrN2/c14-13-12(10-6-2-1-3-7-10)16-9-5-4-8-11(16)15-13/h1-9H |
Clave InChI |
SXJWCCOGYOYRBH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N=C3N2C=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


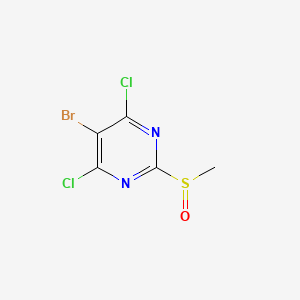
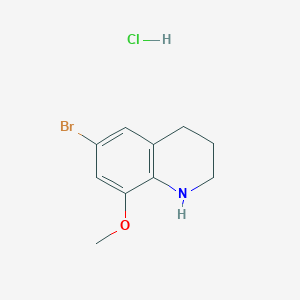
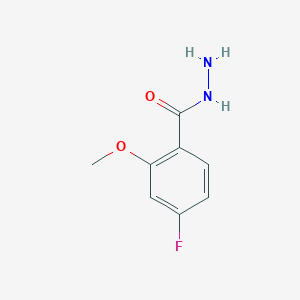
![8-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13674672.png)
![7-Chloro-3-phenylbenzo[c]isoxazole](/img/structure/B13674676.png)


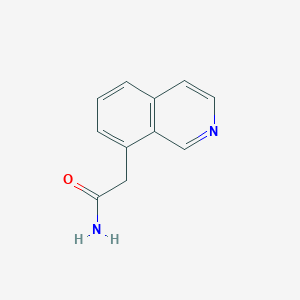
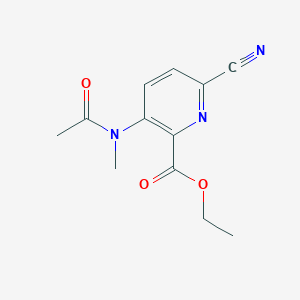

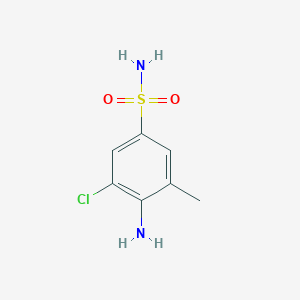
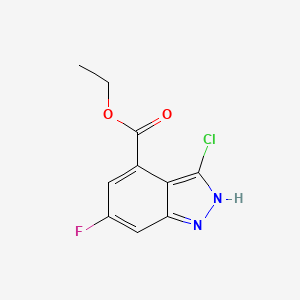
![6-(Trifluoromethyl)-1H-imidazo[4,5-B]pyridine-2-carboxylic acid](/img/structure/B13674737.png)
